REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=2[N:5]=C1C1C(N)=NON=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([NH:3][C:11]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[NH2:5])[CH3:2]
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Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
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C(C)N1C(=NC=2C=NC=CC21)C=2C(=NON2)N
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtration of the catalyst through Kieselguhr
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=C(C=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |